molecular formula C11H17N5 B13543380 4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B13543380
M. Wt: 219.29 g/mol
InChI Key: CNSNYWYRKBIDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves nucleophilic substitution reactions on cyanuric chloride. Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur via sequential nucleophilic attacks on the C-Cl bond, leading to C-O, C-N, and C-S bonds .

Reaction Conditions::

Industrial Production:: While specific industrial production methods for this compound are not widely documented, its synthesis can be adapted for large-scale production.

Chemical Reactions Analysis

4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes could modify its structure.

    Substitution: Nucleophilic substitution reactions are key for its synthesis.

    Common Reagents: Amines, chlorinating agents, and solvents.

    Major Products: The specific products depend on the substituents and reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Hexamethylmelamine (HMM) and related derivatives exhibit antitumor properties against lung, breast, and ovarian cancers.

    Chemistry: It serves as a building block for designing novel compounds.

    Industry: Its potential as a siderophore-mediated drug and other applications are being explored.

Mechanism of Action

The precise mechanism by which 4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

4-cyclopropyl-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H17N5/c12-10-13-9(8-4-5-8)14-11(15-10)16-6-2-1-3-7-16/h8H,1-7H2,(H2,12,13,14,15)

InChI Key

CNSNYWYRKBIDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)C3CC3

Origin of Product

United States

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